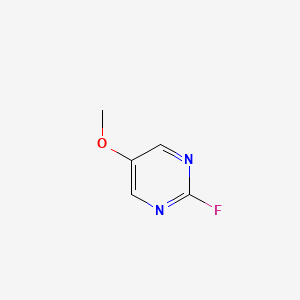
(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminocyclopentane ring with hydroxyl groups at the 1 and 2 positions and an amino group at the 3 position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride typically involves the use of chiral sources and specific reaction conditions to ensure the desired stereochemistry. One method involves using amide formed by chiral carboxylic acid and hydroxylamine as a chiral source. This is followed by a chiral Diels-Alder reaction in a copper-catalyzed oxidation system, reduction, alkaline deprotection, and acidification to obtain the target product .
Industrial Production Methods
For large-scale industrial production, the preparation method features a reasonable route, simple operation, and mild reaction conditions. The raw materials are widely available and cost-effective, making the process suitable for large-scale production. The method ensures high atom economy and low production costs while maintaining high optical purity and stable quality .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of (1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. The hydroxyl and amino groups play a crucial role in its binding affinity and specificity, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-cis-2-Aminocyclopentanol hydrochloride
- (1R,2R)-trans-2-Aminocyclopentanol hydrochloride
- 3-(Aminomethyl)oxetane
- 4-Aminotetrahydropyran
Uniqueness
(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers higher optical purity and stability, making it more suitable for precise scientific applications .
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2567489-44-3 |
|---|---|
Molecular Formula |
C5H12ClNO2 |
Molecular Weight |
153.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-trichloropyrido[3,4-d]pyrimidine](/img/structure/B6166835.png)

